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Introduction to Orellanine and Its Experimental
Relevance

Orellanine (3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-1,1′-dioxide) is a highly selective nephrotoxin produced

by mushroom species of the Cortinarius genus, primarily C. orellanus and C. rubellus. This bipyridine N-

oxide compound has garnered significant research interest due to its specific affinity for renal proximal

tubular cells, causing irreversible damage in accidental poisonings but also presenting a unique therapeutic

potential for renal cell carcinoma treatment. The structural similarity to bipyridyl herbicides like paraquat

and diquat provides insights into its mechanism of action, primarily through oxidative stress induction and

disruption of cellular redox cycles. Experimental studies with orellanine require careful consideration of its

complex toxicological profile, including an exceptionally long latent period (often 2-14 days in humans)

and selective renal accumulation, which present both challenges and opportunities in research design. These

application notes consolidate the current methodological knowledge on orellanine dosing in animal models

to standardize protocols across the research community [1] [2].

Chemical Properties and Handling Considerations
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Fundamental Chemical Characteristics

Orellanine possesses distinctive chemical properties that significantly impact its experimental handling and

stability:

Molecular structure: Bipyridine N-oxide with four hydroxyl groups and two N-oxide moieties, creating

a polar compound with strong hydrogen-bonding capacity [1]
Molecular weight: 252.17 g/mol with a polar surface area of 131.8 Å² [1]

Solubility characteristics: Dissolves in polar solvents like dimethyl sulfoxide (DMSO) and aqueous
buffers at acidic to neutral pH, though solubility decreases substantially in alkaline conditions [3]

Tautomerism: Exists as two tautomers with the amine oxide form being more stable [1] [2]
pKa values: Four pKa values at approximately 0.5, 1.0, 7.0, and 7.4, resulting in a net charge of

approximately -4 at physiological pH [4]
Thermal stability: Stable at 150-160°C but decomposes slowly above this temperature and

explosively at temperatures over 267°C [1]

Stability and Storage Conditions

Photodegradation: Rapid decomposition under UV light to the nontoxic compound orelline through
an intermediate orellinine form, requiring light-protected handling and storage [1] [4]

Long-term storage: Stable for years in intact mushroom tissue but requires dark, desiccated
conditions at -20°C when purified [1] [3]

Solution stability: Working solutions in DMSO or PBS remain stable for several months when stored
at -20°C in light-protected containers [3]

Processing stability: Not degraded by cooking, freezing, or drying processes [1] [5]

Table 1: Key Chemical and Physical Properties of Orellanine

Property Specification Experimental Significance

Molecular Formula C₁₀H₈N₂O₆ Determines solubility and formulation approaches

Molar Mass 252.17 g/mol Required for accurate molar concentration calculations

CAS Number 37338-80-00 Chemical identification and regulatory compliance

Boiling Point 834.6°C at 760 mm

Hg

Indicates thermal stability during processing
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Property Specification Experimental Significance

Flash Point 458.6°C Safety consideration for laboratory handling

log P -0.53 to -1.2 Predicts high hydrophilicity and poor blood-brain barrier

penetration

pKa (strongest

acidic)

-9.3 Ionization state at physiological pH

pKa (strongest

basic)

-3 Ionization state at physiological pH

Toxicity Profiling in Animal Models

Acute Toxicity Parameters

Comprehensive toxicity studies across multiple animal models have established critical parameters for

orellanine dosing:

Mouse models: The reported LD₅₀ in mice ranges between 12-20 mg/kg body weight, with death

typically occurring within two weeks following administration. This dose range establishes the

baseline acute toxicity profile for initial dosing calculations [2]. Recent investigations have further

refined our understanding of concentration-dependent effects, revealing an IC₅₀ of 319.2 μg/mL in

MCF-7 cell lines, though primary renal cells demonstrate significantly greater sensitivity [3].

Rat models: Wistar and Sprague Dawley rats tolerate intravenous doses of 5 mg/kg without

immediate lethal effects, making this a practical reference point for subacute toxicity studies. At this

dosage level, rats exhibit the characteristic delayed nephrotoxicity that mirrors human poisoning cases,

with histological evidence of damage specifically localized to proximal tubular cells [4].

Dose-response relationship: Studies demonstrate a clear concentration-dependent effect on

viability in both primary renal tubular epithelial cells and renal cell carcinoma lines. The ED₅₀ for
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human tubular epithelial cells (HTEC) was determined to be 4.1 ± 1.2 μg/mL, indicating remarkable

sensitivity of renal tissue to orellanine exposure [6] [7].

Species-Specific Sensitivities

Differential cell susceptibility: Primary human tubular epithelial cells (HTEC) show significantly

greater sensitivity to orellanine compared to other cell types including human umbilical endothelial

cells (HUVEC), hepatocytes (HEPG2), and breast cancer cells (MDA-MB-231) [6] [7].

Renal cell carcinoma targeting: Clear cell renal cell carcinoma (ccRCC) lines maintain sensitivity to

orellanine despite malignant transformation, with demonstrated efficacy against both primary tumor

cells (786-O, SKRC-7, SKRC-10, SKRC-21, 087) and metastatic lesions (SKRC-17, SKRC-52) [6]

[7].

Human toxicity extrapolation: Case reports suggest the lethal dose in humans may be as low as 0.04

mg/kg (contained in just 2-3 mushrooms), indicating potentially greater sensitivity than observed in

rodent models [5].

Table 2: Experimentally Determined Toxicity Parameters of Orellanine

Model System Toxicity Parameter Value Experimental Context

Mouse (in vivo) LD₅₀ 12-20

mg/kg

Lethal dose within 2 weeks

MCF-7 cells (in vitro) IC₅₀ 319.2

μg/mL

24-hour exposure [3]

Human Tubular Epithelial

Cells (HTEC)

ED₅₀ 4.1 ± 1.2

μg/mL

24-hour exposure, viability at

72h [6]

Rat (in vivo) Subacute Tolerable

Dose

5 mg/kg IV No immediate lethality [4]

Human (estimated) Lethal Dose ~0.04

mg/kg

From poisoning cases [5]
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Model System Toxicity Parameter Value Experimental Context

ccRCC cell lines Effective Concentration
Range

4-20 μg/mL Dose-dependent viability
reduction [7]

In Vivo Dosing Protocols

Preparation of Dosing Solutions

Source material: Orellanine can be extracted from Cortinarius mushroom species or obtained

commercially as purified toxin. Mushroom caps contain the highest concentration (7,800-9,400 mg/kg

dry weight), followed by stems (4,200-4,800 mg/kg) and spores (900-3,100 mg/kg) [1].

Purification verification: Assess purity via HPLC with electrochemical detection or LC-MS/MS

before administration. Characteristic navy blue fluorescence under UV light confirms native structure

absence of the degradation product orelline [1] [8].

Vehicle preparation: Dissolve orellanine in DMSO at 50-100 mg/mL as a stock solution, then dilute

in phosphate-buffered saline (PBS) immediately before administration. Final DMSO concentration

should not exceed 5% to avoid vehicle toxicity [3].

Quality control: Verify concentration spectrophotometrically using molar extinction coefficients

(specific values require experimental determination) and check for absence of precipitate after dilution

[8].

Administration Routes and Regimens

Intravenous administration: The preferred method for controlled dosing in rats involves slow bolus

injection via tail vein at 5 mg/kg in a volume of 1-2 mL/kg. This approach achieves reproducible

plasma concentrations with initial levels of 8.6 nmol-eq/g tissue at 30 minutes post-administration [4].

Oral administration: For modeling natural poisoning, administer via oral gavage after suspending in

0.5-1% methylcellulose. Food should be withheld for 2-4 hours before and after dosing to ensure
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consistent absorption, though bioavailability via this route remains poorly characterized [5].

Dosing regimens: Single bolus injections are standard for acute toxicity studies. For renal cancer

models, consider fractionated dosing (e.g., 2-3 doses over 24 hours) to maximize tumor exposure while

managing acute renal toxicity [6] [7].

Monitoring and Assessment Protocols

Clinical observations: Document weight changes, food/water consumption, urine output, and

behavioral changes daily. Mice typically show clinical signs including lethargy, piloerection, and

reduced urine output within 24-48 hours post-dosing [8].

Biochemical monitoring: Collect blood serially for serum creatinine, blood urea nitrogen (BUN), and

electrolyte analysis. In mouse models, significant elevations typically appear by 72-96 hours post-

exposure [8].

Tissue distribution tracking: Utilize ³H-labeled orellanine (where available) for quantitative whole-

body radioluminography. Highest concentrations accumulate in kidney cortex (76 nmol-eq/g at 30

min) and urinary bladder (560 nmol-eq/g at 30 min), confirming renal tropism [4].

Histopathological evaluation: Harvest kidneys at study endpoint for light microscopy evaluation.

Characteristic findings include acute tubular injury, interstitial edema, and interstitial nephritis

with minimal glomerular involvement [1] [5].

Analytical Methodologies for Quantification

Tissue-Based Analysis Protocols

Accurate quantification of orellanine in biological matrices is essential for pharmacokinetic studies and

dose-response modeling:

Sample preparation: Homogenize kidney cortex tissue in 3 volumes of acidified methanol (0.1%

formic acid) using a mechanical homogenizer. Centrifuge at 14,000 × g for 15 minutes at 4°C and
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collect supernatant for analysis. For plasma, precipitate proteins with acetonitrile (2:1 v/v) and

evaporate under nitrogen before reconstitution in mobile phase [8].

HPLC with electrochemical detection: Separate orellanine using a C18 column (150 × 4.6 mm, 3

μm) with mobile phase of 50 mM phosphate buffer (pH 3.0):methanol (95:5) at 1.0 mL/min.

Quantitation limit is 10 μg/g tissue with relative standard deviation of 1.3%-9.8% across 15-50 μg/g

fortification range [8].

LC-MS/MS confirmation: Employ reverse-phase chromatography coupled to tandem mass

spectrometry with negative ion electrospray ionization. Monitor transition m/z 251→234 for

orellanine with limit of detection at 20 ng/g tissue, providing superior sensitivity for low-

concentration samples [8].

Pharmacokinetic Profiling

Plasma pharmacokinetics: Following IV administration of 5 mg/kg in rats, orellanine displays

biphasic elimination with an initial half-life of 109 ± 6 minutes as measured by LC-MS/MS. The

volume of distribution approximates total body water, suggesting limited tissue binding outside the

renal compartment [4].

Elimination pathways: Bilateral renal artery ligation extends half-life to 756 ± 98 minutes,

confirming predominant renal elimination via glomerular filtration. Peritoneal dialysis reduces half-

life to 238 ± 28 minutes in nephrectomized animals, providing a potential clearance mechanism in

renal failure [4].

Tissue persistence: Orellanine remains detectable in renal cortex up to 6 months after exposure,

indicating prolonged tissue sequestration that may explain progressive damage despite undetectable

plasma levels [1] [5].
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Diagram 1: Molecular Mechanisms of Orellanine Nephrotoxicity - This diagram illustrates the key pathways

through which orellanine exerts its toxic effects on renal tubular cells, including oxidative stress, metabolic

disruption, and apoptosis activation.

Mechanisms of Action and Therapeutic Applications

Molecular Mechanisms of Nephrotoxicity

The nephrotoxic effects of orellanine involve multiple interconnected pathways that ultimately converge on

renal tubular cell death:

Oxidative stress induction: Orellanine generates reactive oxygen species (ROS) through redox

cycling mechanisms similar to paraquat, depleting cellular antioxidant defenses and causing lipid

peroxidation and membrane damage. Experimental evidence confirms increased ROS production in

both human tubular epithelial cells and renal carcinoma lines following exposure [6] [3].
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Metabolic disruption: Treatment impairs both mitochondrial respiration and glycolysis, reducing ATP

synthesis and compromising cellular energy homeostasis. Seahorse analyzer experiments demonstrate

decreased basal respiration, glycolytic capacity, and spare respiratory capacity in orellanine-

treated cells [6] [7].

Apoptosis induction: Orellanine activates both intrinsic and extrinsic apoptotic pathways, evidenced

by caspase-8, caspase-9, and caspase-3 activation combined with increased Annexin V binding.

Proteomic analyses further confirm upregulation of apoptotic pathways with concurrent

downregulation of survival signals [6] [3].

Gene expression alterations: RT-PCR profiling reveals modulation of multiple pathways including

apoptosis, metal ion binding, tissue remodeling, xenobiotic metabolism, and cytoskeleton

organization. Western blot validation shows corresponding protein-level changes including increased

cleaved caspase-3 and phosphorylated p53 [3] [9].

Therapeutic Application in Renal Carcinoma

The selective toxicity of orellanine for proximal tubular cells has been strategically leveraged for renal cell

carcinoma treatment:

Proof of concept studies: In nude rats carrying human ccRCC xenografts, brief orellanine treatment

eliminated over 90% of viable tumor mass compared to controls, demonstrating potent antitumor

activity [6] [7].

Mechanistic basis: The therapeutic window emerges from orellanine's specific targeting of proximal

tubular epithelial cells from which clear cell renal carcinoma originates, potentially exploiting

differential expression of transporters or metabolic pathways [6] [7].

Clinical translation potential: Orellanine represents a promising treatment modality for ccRCC

patients already on dialysis, where nephrotoxicity concerns are mitigated while targeting both primary

and metastatic lesions [6] [7].
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Diagram 2: Experimental Workflow for Orellanine Dosing Studies - This diagram outlines the

comprehensive methodology for conducting orellanine dosing experiments in animal models, from

administration through analysis and assessment.

Conclusion and Future Directions

These application notes provide a comprehensive framework for orellanine dosing in experimental animal

models, synthesizing methodological details from toxicological and therapeutic investigations. The

standardized protocols enable consistent experimental implementation while highlighting critical

considerations for study design. Future research directions should focus on refining therapeutic windows

for oncology applications, developing analog compounds with reduced irreversible nephrotoxicity, and

establishing biomarkers for early toxicity detection. The unique dual nature of orellanine as both a poison

and potential therapeutic agent continues to make it a compelling compound for investigative studies,

particularly in renal pathophysiology and targeted cancer therapeutics.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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